molecular formula C17H23N7O3 B11110818 2-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol

2-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol

Cat. No.: B11110818
M. Wt: 373.4 g/mol
InChI Key: KRHUFMGJQQKMNR-WOJGMQOQSA-N
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Description

2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique chemical structure, which combines a benzaldehyde derivative with a triazine hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process. One common method starts with the preparation of 2-HYDROXY-3-METHOXYBENZALDEHYDE, which can be synthesized by the reaction of vanillin with appropriate reagents . The next step involves the formation of the hydrazone derivative by reacting 2-HYDROXY-3-METHOXYBENZALDEHYDE with 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZINE under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products

Scientific Research Applications

2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, influencing various biochemical processes. Additionally, its hydrazone moiety can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methoxybenzaldehyde
  • 2-Hydroxy-4-methoxybenzaldehyde
  • 3-Hydroxy-4-methoxybenzaldehyde
  • 2-Hydroxy-6-methoxybenzaldehyde

Uniqueness

The presence of the triazine hydrazone moiety further enhances its versatility in scientific research and industrial applications .

Properties

Molecular Formula

C17H23N7O3

Molecular Weight

373.4 g/mol

IUPAC Name

2-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C17H23N7O3/c1-23(2)16-19-15(20-17(21-16)24-7-9-27-10-8-24)22-18-11-12-5-4-6-13(26-3)14(12)25/h4-6,11,25H,7-10H2,1-3H3,(H,19,20,21,22)/b18-11+

InChI Key

KRHUFMGJQQKMNR-WOJGMQOQSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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